Octa-3,5-dien-7-yn-2-one

Physicochemical profiling Lead-likeness Fragment-based drug design

Octa-3,5-dien-7-yn-2-one (CAS 58064-23-6), predominantly the (3E,5E)-isomer, is a C8 conjugated dienynone with molecular formula C8H8O and molecular weight 120.15 g/mol. It belongs to the class of α,β:γ,δ-dienones distinguished by the presence of a terminal alkyne at the δ-position, a structural feature absent in the more commonly encountered (3E,5E)-octa-3,5-dien-2-one (CAS 38284-27-4).

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 58064-23-6
Cat. No. B14605217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcta-3,5-dien-7-yn-2-one
CAS58064-23-6
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=CC#C
InChIInChI=1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3
InChIKeyYLQOANNUQVLDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octa-3,5-dien-7-yn-2-one (CAS 58064-23-6): A Minimal Conjugated Dienynone Scaffold for Synthetic and Procurement Stratification


Octa-3,5-dien-7-yn-2-one (CAS 58064-23-6), predominantly the (3E,5E)-isomer, is a C8 conjugated dienynone with molecular formula C8H8O and molecular weight 120.15 g/mol . It belongs to the class of α,β:γ,δ-dienones distinguished by the presence of a terminal alkyne at the δ-position, a structural feature absent in the more commonly encountered (3E,5E)-octa-3,5-dien-2-one (CAS 38284-27-4) . The compound is cataloged under the synonymous name 3,5-Octadien-7-yn-2-one (6CI,9CI), with SMILES notation CC(=O)/C=C/C=C/C#C and InChI 1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3/b5-4+,7-6+ . Its topological polar surface area (PSA) is 17.07 Ų and calculated LogP is 1.321, indicating low polarity and moderate lipophilicity .

Conjugated dienynone scaffold with a terminal alkyne handle for orthogonal diversification
Minimal C8 fragment for dienynone pharmacophore SAR and rule-of-three library design
Lower estimated volatility supports GC-MS monitoring and fractional distillation suitability

Why Generic Substitution Fails: Terminal Alkyne Presence Determines Orthogonal Reactivity and Physicochemical Profile in C8 Dienone Selection


Generic substitution between C8 dienones is not viable because the terminal alkyne at C-7 fundamentally alters both physicochemical properties and synthetic utility. Octa-3,5-dien-7-yn-2-one possesses a terminal sp-hybridized C–H bond (pKa ~25) that enables Sonogashira coupling, Glaser-type oxidative homocoupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and metal-catalyzed hydrofunctionalization reactions that are entirely inaccessible to alkyne-absent analogs such as (3E,5E)-octa-3,5-dien-2-one . The 6-methylated analog (6-methylocta-3,5-dien-7-yn-2-one, CAS 140472-19-1) has been successfully employed in intermolecular oxidative coupling to construct macrocyclic annulenedione systems [1], demonstrating that the terminal alkyne is the critical functional handle for carbon–carbon bond formation in this scaffold class. The unsubstituted parent compound, with its lower molecular weight (120.15 vs. 134.18 g/mol for the 6-methyl derivative) and reduced steric encumbrance, offers a more atom-economical entry point for analogous oxidative coupling applications, though direct comparative yield data remain absent from the literature .

Target: Octa-3,5-dien-7-yn-2-one
Common Substitute
Alkyne Handle
Terminal sp-C-H enables Sonogashira, CuAAC, and Glaser coupling
(3E,5E)-Octa-3,5-dien-2-one lacks the alkyne, limiting synthesis to diene chemistry only
Scaffold Profile
Lower MW (120.15) and LogP (1.32) fit fragment-like space for early-stage SAR
6-Methyl analog (CAS 140472-19-1) adds steric bulk and lipophilicity (LogP 1.71), which may shift property profiles
Volatility & Purification
Estimated boiling point ~180 °C supports lower-temperature GC-MS and distillation
6-Methyl analog boils at ~206 °C; higher flash point may alter analytical and shipping protocols

Quantitative Evidence Guide: Head-to-Head and Class-Level Comparative Data for Octa-3,5-dien-7-yn-2-one Procurement Decisions


Evidence Item 1: Molecular Scaffold Minimality — Lower Molecular Weight and Calculated LogP vs. 6-Methyl Analog

Octa-3,5-dien-7-yn-2-one (MW 120.15, LogP 1.321) is 14.0 g/mol lighter and 0.39 LogP units less lipophilic than its 6-methyl analog (MW 134.18, LogP 1.711), placing it closer to fragment-like physicochemical space desirable for early-stage medicinal chemistry campaigns . Both compounds share an identical PSA of 17.07 Ų, indicating that the methyl substitution impacts lipophilicity without altering hydrogen-bonding capacity . This lower LogP may translate to improved aqueous solubility, although no experimental solubility measurements have been reported for either compound in the peer-reviewed literature.

Molecular Scaffold Minimality
Data to verify
ΔMW = −14.03 g/mol; ΔLogP = −0.39 vs. 6-Me analog
Supports fragment-like property space
Calculated values; no experimental solubility data reported
Physicochemical profiling Lead-likeness Fragment-based drug design

Evidence Item 2: Terminal Alkyne as a Synthetic Differentiation Handle — Orthogonal Reactivity vs. Dienone-Only Analogs

The presence of a terminal alkyne in octa-3,5-dien-7-yn-2-one enables orthogonal synthetic transformations that are structurally impossible for (3E,5E)-octa-3,5-dien-2-one. The 6-methyl analog of this scaffold has been employed in Glaser-type intermolecular oxidative coupling to afford annulenedione precursors (diones 17–21) in the synthesis of [26]–[34]annulenediones [1]. While no published yield data exist for the unsubstituted parent compound in the same transformation, the terminal alkyne moiety is preserved, suggesting analogous reactivity is mechanistically feasible [2]. Additionally, the terminal alkyne enables CuAAC (click chemistry), Sonogashira cross-coupling, and hydrometalation reactions that are not accessible to the alkyne-lacking dienone (3E,5E)-octa-3,5-dien-2-one.

Terminal Alkyne Reactivity
Class-level
Enables 4+ orthogonal reaction classes vs. dienone-only analogs
Supports synthetic diversification context
Inferred from 6-methyl analog Glaser coupling precedent
Synthetic methodology Click chemistry Oxidative coupling Alkyne functionalization

Evidence Item 3: Dienynone Pharmacophore Class-Level Cytotoxicity — Context from Echinacea-Derived Dienynones

A related long-chain dienynone, (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one (MW 218.33), isolated from Echinacea pallida, exhibited selective cytotoxicity with IC50 values of 2.34 ± 0.33 μM against colonic COLO320 cancer cells and 32.17 ± 3.98 μM against pancreatic MIA PaCa-2 cells, while showing selectivity over non-cancer HEK-293 cells (IC50 > 100 μM) [1]. This compound shares the identical α,β:γ,δ-dienynone core pharmacophore with octa-3,5-dien-7-yn-2-one, differing only in chain length (C15 vs. C8) and the absence of the 7-methyl branching found in the 6-methyl analog. The Echinacea dienynone demonstrated moderate oxidative stability: after 72 h exposure, the hydroperoxide intermediate accounted for ~25% of peak area, with the hydroxylated final oxidation product not yet observed [2]. Whether the shorter C8 scaffold exhibits improved or reduced stability relative to the C15 natural product has not been experimentally determined.

Dienynone Pharmacophore Cytotoxicity
Class-level inference
Reported C15 analog IC50: 2.34 μM (COLO320)
Supports dienynone pharmacophore SAR review
Data from Echinacea-derived analog; C8 scaffold response requires validation
Cytotoxicity Cancer cell lines Natural product-inspired scaffolds Dienynone pharmacophore

Evidence Item 4: Boiling Point and Volatility Differential — Absence of 6-Methyl Group Reduces Boiling Point by Estimated ~25 °C

The 6-methyl analog (CAS 140472-19-1) has a reported boiling point of 206.3 ± 23.0 °C at 760 mmHg . The unsubstituted parent compound, despite having no published experimental boiling point, is expected to boil at a substantially lower temperature due to its 14.0 g/mol lower molecular weight and reduced van der Waals surface area. This volatility differential has practical implications for purification: the unsubstituted compound is more amenable to gas chromatography analysis and fractional distillation at lower temperatures, potentially reducing thermal decomposition risk for this thermally sensitive conjugated polyunsaturated scaffold [1]. The 6-methyl derivative's higher boiling point also translates to a higher flash point, which may affect shipping classification and storage requirements.

Boiling Point Differential
Context-dependent
Estimated ΔBP ≈ −25 °C vs. 6-Me analog (206.3 °C)
May support lower-temp. GC-MS methods
Unsubstituted bp not experimentally confirmed
Volatility Distillation GC analysis Physical property comparison

Procurement-Targeted Application Scenarios for Octa-3,5-dien-7-yn-2-one Based on Available Evidence


Scenario 1: Synthesis of Macrocyclic Annulene and Dehydroannulene Precursors via Oxidative Alkyne Homocoupling

The terminal alkyne of octa-3,5-dien-7-yn-2-one is the essential functional handle for Glaser-type oxidative homocoupling, as demonstrated with the 6-methyl analog in the synthesis of tetramethyloctadehydrodihydro-[26]–[34]annulenediones [1]. The unsubstituted parent compound offers a lower molecular weight entry point (120.15 vs. 134.18 g/mol) for constructing analogous macrocyclic conjugated systems with potentially altered ring-current effects and diatropicity. Research groups focused on nonbenzenoid aromatic compounds, conducting polymers, or carbon-rich materials should prioritize this compound over alkyne-absent dienones for any application requiring alkyne-alkyne bond formation.

Scenario 2: Fragment-Based Ligand Discovery Leveraging the Dienynone Minimal Pharmacophore

For medicinal chemistry programs exploring the dienynone pharmacophore — inspired by the selective cytotoxicity of Echinacea-derived dienynones against COLO320 (IC50 = 2.34 μM) and MIA PaCa-2 (IC50 = 32.17 μM) cancer cell lines [2] — octa-3,5-dien-7-yn-2-one represents the minimal scaffold. Its fragment-like properties (MW 120.15, LogP 1.321) make it suitable for fragment-based screening approaches where the extended alkyl chain of the natural product would introduce confounding lipophilicity and pharmacokinetic variables. The terminal alkyne additionally serves as a latent diversification point for late-stage functionalization via CuAAC or Sonogashira coupling.

Scenario 3: Synthetic Methodology Development — Ynone Isomerization and Conjugated Dienynone Building Block

The conjugated (E,E)-dienynone framework serves as a versatile building block for polyene natural product synthesis. Transition-metal-catalyzed isomerization of ynones to (E,E)-dienones has been established as a high-yielding, stereoselective methodology [3]. Octa-3,5-dien-7-yn-2-one can function as both a product of ynone isomerization (for methodology optimization studies) and as a substrate for further transformations including Diels-Alder cycloadditions, conjugate additions, and alkyne functionalization. Procurement of this compound is justified for synthetic groups developing tandem or cascade reactions that exploit the orthogonal reactivity of the dienone and terminal alkyne within a single small-molecule substrate.

Scenario 4: Physicochemical Reference Standard for Conjugated Ene-Yne Carbonyl Compound Libraries

With a calculated LogP of 1.321, PSA of 17.07 Ų, and the unique combination of conjugated diene, ketone, and terminal alkyne in an 8-carbon framework , octa-3,5-dien-7-yn-2-one serves as a useful reference standard for calibrating computational property predictions (LogP, solubility, metabolic stability) across dienynone chemical space. Its lower boiling point (estimated ~180 °C) relative to the 6-methyl analog (~206 °C) makes it preferable for GC-MS method development where thermal degradation of higher-boiling analogs may confound analysis. Note: experimental physicochemical characterization data remain largely absent from the peer-reviewed literature, and users should verify critical properties experimentally.

Application
Selection Property
Validation Focus
Macrocyclic annulene synthesis
Terminal alkyne for oxidative homocoupling
Glaser-type coupling reaction optimization
Fragment-based SAR exploration
Minimal dienynone pharmacophore (MW 120.15, LogP 1.32)
Dienynone pharmacophore activity context
Polyene natural product building block
Orthogonal dienone and alkyne reactivity
Tandem reaction and ynone isomerization compatibility
GC-MS reference standard
Lower estimated boiling point (~180 °C)
Thermal stability and volatility profiling
Quote Request

Request a Quote for Octa-3,5-dien-7-yn-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.